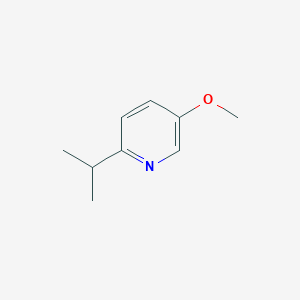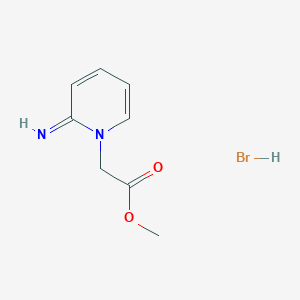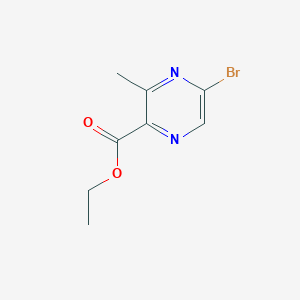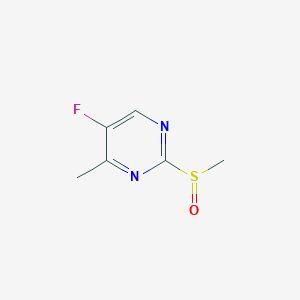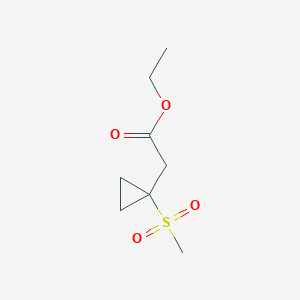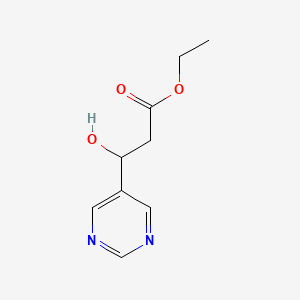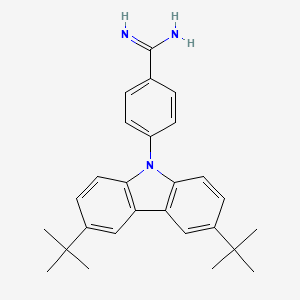
4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)benzimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)benzimidamide is a complex organic compound characterized by its unique structure, which includes a carbazole moiety substituted with tert-butyl groups and a benzimidamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)benzimidamide typically involves multiple steps. One common method starts with the preparation of 3,6-Di-tert-butylcarbazole, which is then reacted with appropriate reagents to introduce the benzimidamide group. The reaction conditions often involve the use of solvents like dichloromethane and methanol, and the reactions are typically carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are crucial to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)benzimidamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidamide moiety
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated solvents, bases like sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to amine derivatives .
Applications De Recherche Scientifique
4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)benzimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials
Mécanisme D'action
The mechanism by which 4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)benzimidamide exerts its effects is primarily through its interaction with specific molecular targets. The carbazole moiety can participate in π-π interactions, while the benzimidamide group can form hydrogen bonds with target molecules. These interactions can influence the electronic properties and reactivity of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Di-tert-butylcarbazole: Shares the carbazole core but lacks the benzimidamide group.
4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)aniline: Similar structure but with an aniline group instead of benzimidamide
Uniqueness
4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)benzimidamide is unique due to the presence of both the carbazole and benzimidamide groups, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific electronic characteristics and stability .
Propriétés
Formule moléculaire |
C27H31N3 |
|---|---|
Poids moléculaire |
397.6 g/mol |
Nom IUPAC |
4-(3,6-ditert-butylcarbazol-9-yl)benzenecarboximidamide |
InChI |
InChI=1S/C27H31N3/c1-26(2,3)18-9-13-23-21(15-18)22-16-19(27(4,5)6)10-14-24(22)30(23)20-11-7-17(8-12-20)25(28)29/h7-16H,1-6H3,(H3,28,29) |
Clé InChI |
SQMSLMJKYPUQAS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13666756.png)
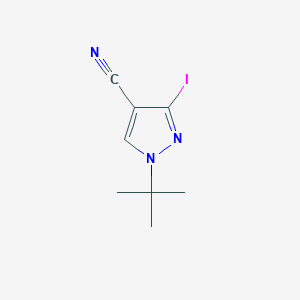
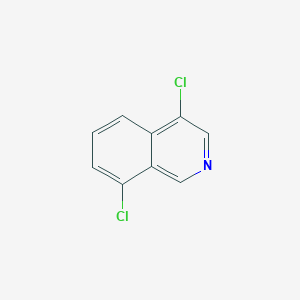
![N-[(9S)-8|A-Cinchonan-9-yl]picolinamide](/img/structure/B13666777.png)


